methyl 4-(3-formylphenoxy)butanoate
Description
Methyl 4-(3-formylphenoxy)butanoate is an ester derivative featuring a butanoate backbone substituted with a phenoxy group bearing a formyl moiety at the meta position. This compound is of interest in organic synthesis due to its reactive aldehyde group, which enables further functionalization (e.g., condensation or cyclization reactions).
Properties
CAS No. |
143816-77-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-formylphenoxy)butanoate can be synthesized through the esterification of 4-(3-formylphenoxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-formylphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: 4-(3-carboxyphenoxy)butanoic acid.
Reduction: Methyl 4-(3-hydroxyphenoxy)butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-formylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters and aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-formylphenoxy)butanoate involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes.
Ester Group: The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-(2-Formyl-6-Methoxyphenoxy)butanoate (CAS 1281669-02-0)
Structural Differences :
- The ethyl ester group replaces the methyl ester in the target compound.
- The formyl group is at the ortho position (C2) of the phenoxy ring, accompanied by a methoxy group at C6, whereas methyl 4-(3-formylphenoxy)butanoate has a formyl group at the meta position (C3) without additional substituents.
Physical Properties :
- Molecular formula: C₁₄H₁₈O₅ (vs. C₁₂H₁₄O₅ for the methyl ester analog).
- CAS: 1281669-02-0.
Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate (Compound 4a)
Structural Differences :
- A cyano group replaces the formyl group at the phenoxy ring.
- Additional substituents include a methylene group and a 4-methoxyphenylamino moiety on the butanoate chain.
Key Contrasts :
- The cyano group’s electron-withdrawing nature may reduce the aromatic ring’s nucleophilicity compared to the formyl-substituted analog.
Methyl 4-(Hydroxyimino)butanoate
Structural Differences :
- Replaces the phenoxy-formyl group with a hydroxyimino (N-OH) moiety.
- Lacks aromaticity, resulting in distinct electronic and steric profiles.
Physicochemical Properties :
- Molecular formula: C₅H₉NO₃.
- The hydroxyimino group enables tautomerism (oxime-enol equilibrium), which is absent in this compound.
- SDF/MOL file data confirm a planar geometry around the N-O bond, influencing hydrogen-bonding capacity .
Data Tables
Table 2: Reactivity and Application Comparison
Research Findings and Implications
- Substituent Position Matters: The meta-formyl group in this compound likely offers superior reactivity for cyclization compared to ortho-substituted analogs due to reduced steric effects .
- Functional Group Trade-offs: Cyano or hydroxyimino groups provide alternative reactivity pathways (e.g., nitrile reduction or oxime formation) but lack the aldehyde’s versatility in condensation reactions .
- Synthetic Optimization: High-yield routes for analogs (e.g., 85% for compound 4a) suggest that similar strategies (e.g., THF-mediated reactions) could be adapted for this compound synthesis .
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